

Application Note: Quantitative Analysis of Polyquaternium-27

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: POLYQUATERNIUM-27

CAS No.: 132977-85-6

Cat. No.: B1178274

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Introduction & Chemical Basis

Polyquaternium-27 is a polycationic block copolymer formed by the reaction of Polyquaternium-2 (a urea-based polyquat) and Polyquaternium-17 (an adipic acid/backbone polyquat). Unlike simple homopolymers (e.g., PQ-6), PQ-27 possesses a complex charge distribution and variable molecular weight, making standard HPLC ineffective without specific modification.

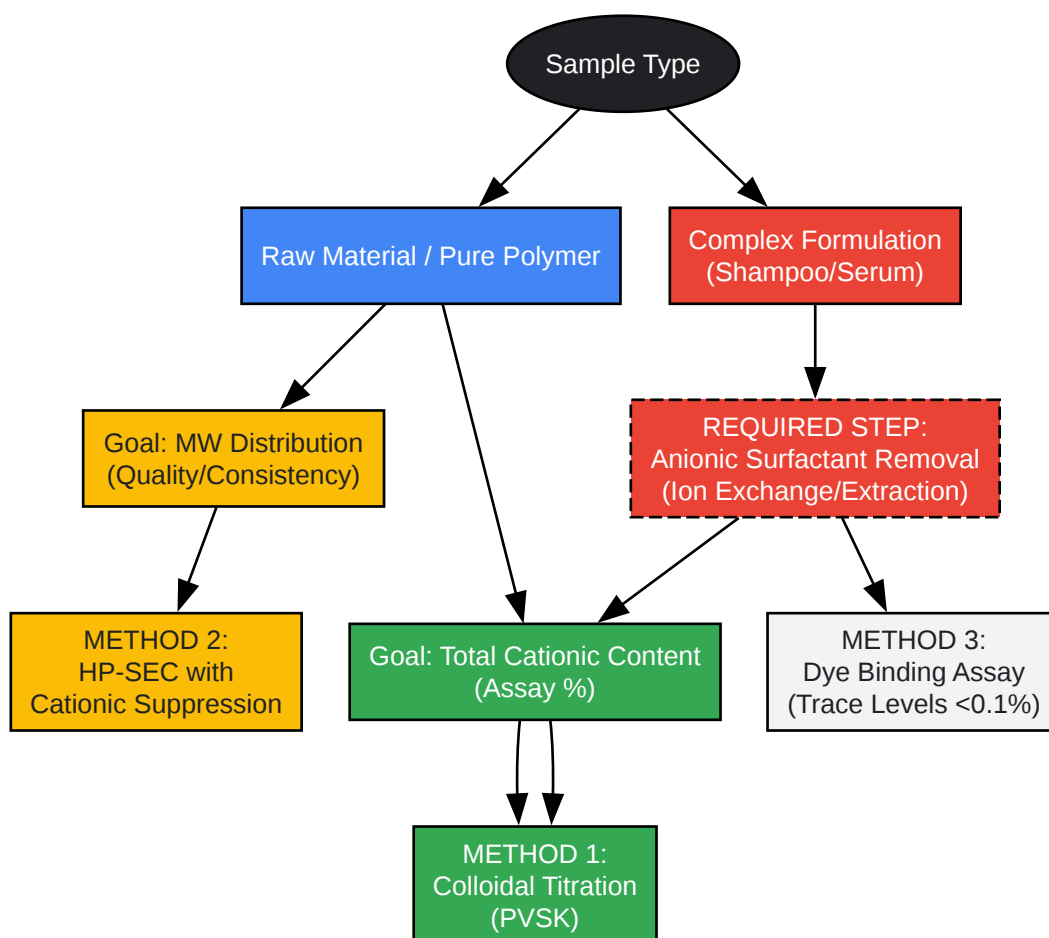
The Analytical Challenge

- **Polydispersity:** As a copolymer of two polymers, PQ-27 exhibits a broad molecular weight distribution (MWD), rendering single-peak integration inaccurate.
- **Cationic Adsorption:** The high charge density causes irreversible adsorption to silica-based chromatography columns and glass surfaces.
- **Matrix Interference:** In shampoos and conditioners, PQ-27 forms insoluble coacervates with anionic surfactants (e.g., SLES), masking the analyte from detection.

This guide details three validated methodologies: Colloidal Titration (for total cationic charge), HP-SEC (for molecular weight distribution), and Colorimetric Dye-Binding (for rapid low-level detection).

Method Selection Workflow

The following decision tree outlines the optimal technique based on sample type and data requirements.



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Figure 1: Analytical workflow for **Polyquaternium-27** quantification. Note: Direct titration of shampoos fails due to surfactant-polymer complexation; pretreatment is mandatory.

Method 1: Colloidal Titration (The Gold Standard)

Principle: A stoichiometric reaction between the cationic PQ-27 and an anionic standard polymer (Potassium Polyvinyl Sulfate - PVSK) using Toluidine Blue O (TBO) as a metachromatic indicator. The endpoint is a sharp color change from blue (free dye) to purple/pink (dye-anion complex).

Reagents

- Titrant: 0.0025 N Potassium Polyvinyl Sulfate (PVSK) (Wako Chemicals or equivalent).
- Indicator: 0.1% w/v Toluidine Blue O (TBO) in water.
- Buffer: Acetate buffer pH 4.0 (to standardize charge ionization).
- Standard: Pure **Polyquaternium-27** (for factor determination).

Protocol: Raw Material Assay

- Preparation: Dissolve 0.1 g of PQ-27 sample (accurately weighed) in 100 mL deionized water.
- Aliquot: Transfer 10 mL of the sample solution into a 100 mL beaker.
- Conditioning: Add 40 mL deionized water and 2 mL Acetate Buffer (pH 4.0).
- Indicator: Add 2-3 drops of TBO solution. The solution should turn Blue.
- Titration: Titrate with 0.0025 N PVSK solution with constant magnetic stirring.
 - Observation: As PVSK is added, it complexes with PQ-27. The solution remains blue.
 - Endpoint: Once all PQ-27 is complexed, the first drop of excess PVSK reacts with TBO.
 - Color Change: Blue → Purple/Pink (persisting for >30 seconds).
- Calculation:
 - : Volume of PVSK titrant (mL)
 - : Normality of PVSK (0.0025)

- : Factor of PVSK solution
- : Weight of solid PQ-27 in the aliquot (g)

Protocol: Complex Formulations (Surfactant Removal)

Direct titration fails in shampoos because anionic surfactants (SLES) complex with PQ-27 stronger than PVSK.

- Extraction: Weigh 5 g of shampoo. Add 20 mL of Ethanol/Acetone (1:1) to precipitate the polymer while solubilizing surfactants.
- Centrifugation: Centrifuge at 5000 rpm for 10 mins. Discard supernatant (contains surfactants).
- Wash: Re-suspend pellet in Ethanol, centrifuge, and discard supernatant. Repeat twice.
- Reconstitution: Dissolve the clean polymer pellet in 50 mL warm deionized water.
- Proceed to Titration (Step 2 above).

Method 2: HP-SEC (Molecular Weight & Distribution)

Principle: Size Exclusion Chromatography separates polymer chains by hydrodynamic volume. Critical Constraint: Standard silica columns bind cationic polymers irreversibly. You must use a high-salt, acidic mobile phase to suppress ionic interactions, forcing separation solely by size.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	TSKgel G3000PWxl or OHpak SB-804 HQ	Methacrylate base avoids silica adsorption.
Mobile Phase	0.5 M Acetic Acid + 0.2 M NaNO ₃	Acid suppresses silanol ionization; Salt shields cationic charges.
Flow Rate	0.8 mL/min	Standard for polymer SEC.
Detector	Refractive Index (RI)	PQ-27 lacks strong UV chromophores.
Temperature	35°C	Reduces viscosity, improves resolution.
Injection	50 µL	High volume for sensitivity.

Data Analysis

- Calibration: Use Pullulan or Dextran narrow standards. Note that these are neutral; reported MW will be "Pullulan equivalent," not absolute.
- Output: Calculate (Number Average), (Weight Average), and Polydispersity Index ().
- Interpretation: A shift in or broadening of PDI in a formulation indicates polymer degradation or aggregation.

Method 3: Colorimetric Dye Binding (Rapid QC)

Principle: PQ-27 forms an ion-pair complex with anionic dyes (e.g., Eosin Y or Orange II). This complex is extractable into organic solvents (chloroform), whereas free dye is not. Absorbance of the organic layer is proportional to PQ-27 concentration.

Protocol

- Reagent: 0.1% Eosin Y in water buffered to pH 3.5 (Citrate buffer).
- Reaction: Mix 1 mL sample + 2 mL Eosin Y solution.
- Extraction: Add 5 mL Chloroform. Vortex vigorously for 1 minute.
- Separation: Centrifuge to separate phases. The bottom (chloroform) layer will turn pink if PQ-27 is present.
- Measurement: Transfer chloroform layer to a cuvette. Measure Absorbance at 517 nm.
- Quantification: Compare against a standard curve (0–50 ppm PQ-27).

Comparison of Techniques

Feature	Colloidal Titration	HP-SEC	Dye Binding
Primary Output	Total Charge Density (meq/g)	Molecular Weight ()	Concentration (ppm)
Precision	High (<1% RSD)	Medium (5% RSD)	Low (10% RSD)
Limit of Detection	~10 ppm	~100 ppm	~1 ppm
Interference	Anionic Surfactants (High)	Matrix Proteins	Amphoterics
Use Case	Raw Material Assay, QC	Stability Testing, R&D	Cleaning Validation

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